molecular formula C13H22O2 B13764901 2-Hexylcyclopent-2-enyl acetate CAS No. 56277-00-0

2-Hexylcyclopent-2-enyl acetate

Cat. No.: B13764901
CAS No.: 56277-00-0
M. Wt: 210.31 g/mol
InChI Key: KGARLMJLKLKQMZ-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pleasant floral odor, making it a valuable ingredient in the fragrance industry . The compound is characterized by its cyclopentene ring substituted with a hexyl group and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexylcyclopent-2-enyl acetate typically involves the esterification of 2-Hexylcyclopent-2-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation and other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Hexylcyclopent-2-enyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hexylcyclopentanone or hexylcyclopentanoic acid.

    Reduction: Formation of 2-Hexylcyclopent-2-en-1-ol.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

2-Hexylcyclopent-2-enyl acetate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Widely used in the fragrance industry for its pleasant odor, and in the production of flavoring agents

Mechanism of Action

The mechanism of action of 2-Hexylcyclopent-2-enyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetate group can undergo hydrolysis to release the active alcohol, which can then interact with biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    2-Hexylcyclopent-2-en-1-ol: The alcohol precursor to 2-Hexylcyclopent-2-enyl acetate.

    Hexylcyclopentanone: An oxidation product of this compound.

    Hexylcyclopentanoic acid: Another oxidation product of the compound.

Uniqueness

This compound is unique due to its pleasant floral odor, making it highly valuable in the fragrance industry. Its structural features, such as the cyclopentene ring and hexyl group, contribute to its distinct chemical and physical properties .

Properties

CAS No.

56277-00-0

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(2-hexylcyclopent-2-en-1-yl) acetate

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-8-12-9-7-10-13(12)15-11(2)14/h9,13H,3-8,10H2,1-2H3

InChI Key

KGARLMJLKLKQMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CCCC1OC(=O)C

Origin of Product

United States

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